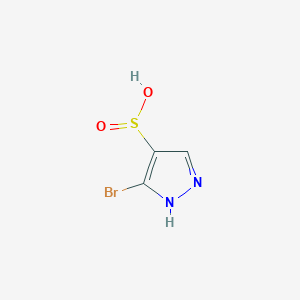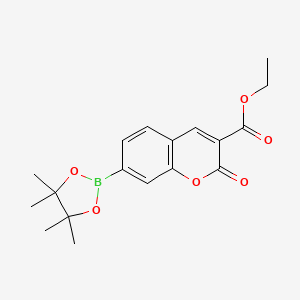
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The chromene scaffold is a common structural motif in many natural products and synthetic compounds, making this compound of significant interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate typically involves the formation of the chromene core followed by the introduction of the boronate ester group. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate to form the chromene core. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronate ester group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl or alkyl groups .
科学研究应用
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
作用机制
The mechanism of action of Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The chromene core can also interact with biological targets, potentially affecting various molecular pathways .
相似化合物的比较
Similar Compounds
Ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylate: shares similarities with other boronate ester-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of the chromene core and the boronate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
属性
分子式 |
C18H21BO6 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC 名称 |
ethyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromene-3-carboxylate |
InChI |
InChI=1S/C18H21BO6/c1-6-22-15(20)13-9-11-7-8-12(10-14(11)23-16(13)21)19-24-17(2,3)18(4,5)25-19/h7-10H,6H2,1-5H3 |
InChI 键 |
CXQLJSVAXDVOND-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
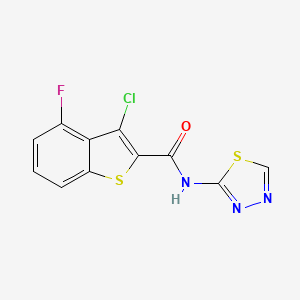
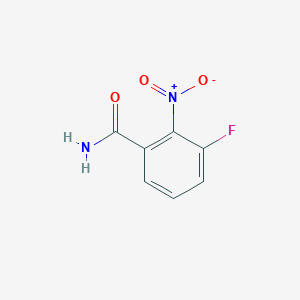
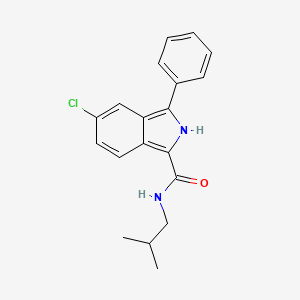
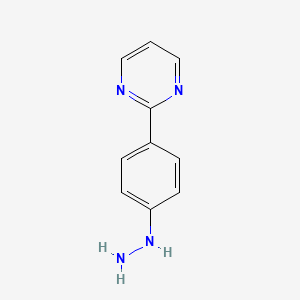
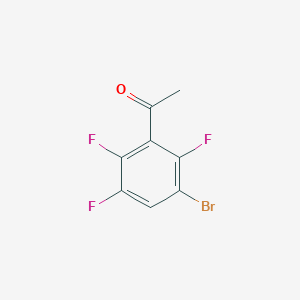
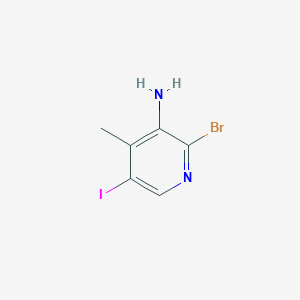
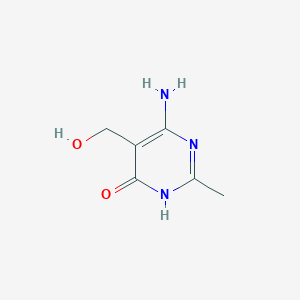
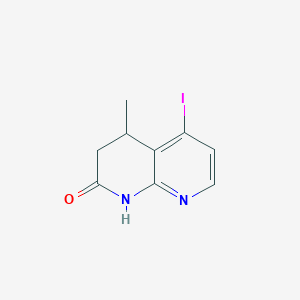

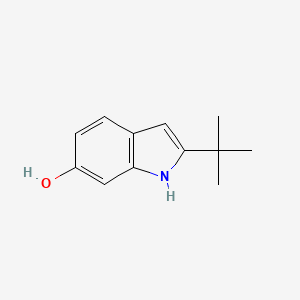
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
